molecular formula C17H17N5O3S B2483335 1-(2,1,3-benzothiadiazole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide CAS No. 1226454-49-4

1-(2,1,3-benzothiadiazole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B2483335
CAS No.: 1226454-49-4
M. Wt: 371.42
InChI Key: HYIGQYOPEIBEMH-UHFFFAOYSA-N
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Description

1-(2,1,3-benzothiadiazole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition Studies Research on compounds like "N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)" demonstrates the scientific interest in understanding the metabolism and disposition of piperidine derivatives, especially those acting as orexin 1 and 2 receptor antagonists. These studies are critical for developing treatments for disorders such as insomnia, highlighting the importance of piperidine compounds in therapeutic applications (Renzulli et al., 2011).

Repellent Efficacy Evaluation Another area of application is in the development and evaluation of repellents, such as the study of "1-[3-cyclohexen-1-ylcarbonyl]-2-methylpiperidine (AI3-37220)" against mosquitoes and black flies. This research contributes to public health by providing insights into the effectiveness of piperidine derivatives as repellents, potentially aiding in the prevention of vector-borne diseases (Debboun et al., 2000).

Dietary and Environmental Exposure Studies The study of xenobiotics derived from food processing includes research on the intake and effects of various compounds, including those related to piperidine structures. Understanding the presence and impact of these compounds in food can inform safety regulations and health recommendations (Zapico et al., 2022).

Properties

IUPAC Name

1-(2,1,3-benzothiadiazole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-10-8-15(19-25-10)18-16(23)11-4-6-22(7-5-11)17(24)12-2-3-13-14(9-12)21-26-20-13/h2-3,8-9,11H,4-7H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIGQYOPEIBEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.